N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine
Description
The compound N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine features a fused imidazo[1,2-a]pyridine core substituted at three positions:
- Position 2: 2-thienyl group (aromatic heterocyclic substituent).
- Position 5: Methyl group (electron-donating substituent).
- Position 3: N-(2-methoxyphenyl)amine (polar aromatic amine with a methoxy group).
This structure combines electron-rich (thienyl, methoxyphenyl) and hydrophobic (methyl) moieties, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions.
Properties
Molecular Formula |
C19H17N3OS |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H17N3OS/c1-13-7-5-11-17-21-18(16-10-6-12-24-16)19(22(13)17)20-14-8-3-4-9-15(14)23-2/h3-12,20H,1-2H3 |
InChI Key |
DFJPGIJRIRPBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)NC3=CC=CC=C3OC)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a one-pot three-component reaction involving an aryl ketone, 2-aminopyridine, and dimethyl sulfoxide as a methylene donor.
Introduction of the thienyl group: The thienyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction between a thienylboronic acid and a halogenated imidazo[1,2-a]pyridine intermediate.
Attachment of the methoxyphenyl group: This step can be accomplished through a nucleophilic aromatic substitution reaction, where the methoxyphenyl group is introduced to the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and thienyl groups, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium hydride, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted imidazo[1,2-a]pyridine compounds.
Scientific Research Applications
N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Investigated for its anticancer activity, particularly against cell lines such as MCF-7 and HeLa
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with molecular targets such as phosphatidylinositol-3-kinases (PI3K). By inhibiting PI3K, the compound can disrupt the phosphorylation of downstream targets like Akt, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues and their substituents:
Key Observations:
- Thienyl vs.
- N-Aryl vs.
- Methyl at Position 5 : The 5-methyl group may sterically hinder interactions at the active site compared to unsubstituted or bulkier substituents (e.g., 8-methyl in ).
Antimicrobial Activity (Nitrofuran-Tagged Analogues):
Compounds like 4b–4f () exhibit activity against ESKAPE pathogens (IC₅₀: 0.5–8 µg/mL), attributed to the nitro group’s redox properties.
Anti-Inflammatory Activity (COX-2 Inhibition):
- Compound 5n (): COX-2 IC₅₀ = 0.07 µM; selectivity index = 508.4.
- The methoxyphenyl group in the target compound may enhance COX-2 affinity compared to p-tolyl (5n), but steric effects from the thienyl group could reduce potency.
Antileishmanial Activity:
Schiff base derivatives (e.g., ) with thiophene substituents show moderate activity (IC₅₀: 10–50 µM). The target compound’s thienyl group may confer similar activity, though in vivo data are needed.
Physicochemical Properties
- The target compound’s higher logP (vs.
Biological Activity
N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- An imidazo[1,2-a]pyridine core.
- A methoxyphenyl group.
- A thienyl moiety.
Research indicates that compounds within the imidazo[1,2-a]pyridine class can exert their effects through various biological pathways:
- Inhibition of Tubulin Polymerization : Studies have shown that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial in cancer therapy as it disrupts mitotic processes in rapidly dividing cells .
- Anti-inflammatory Activity : Some derivatives have been found to inhibit the phosphorylation of HSP27 and the release of TNF-alpha in response to lipopolysaccharide (LPS), indicating potential use in treating inflammatory conditions .
- Antiproliferative Effects : Compounds similar to this compound have demonstrated significant antiproliferative effects across various human tumor cell lines with IC50 values ranging from low micromolar to nanomolar concentrations .
Table 1: Biological Activity Overview
Case Studies
- Anticancer Efficacy : A study evaluated a series of imidazo[1,2-a]pyridine derivatives, including our compound of interest, against several cancer cell lines. The results indicated that compounds with similar structural features exhibited potent antiproliferative activity, suggesting that this compound may also possess significant anticancer properties .
- Inflammation Models : In vivo studies demonstrated that related compounds could significantly reduce microglial activation and astrocyte proliferation in models of neuroinflammation. This highlights the potential for therapeutic applications in neurodegenerative diseases where inflammation plays a critical role .
Q & A
What are the recommended synthetic strategies for preparing N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine?
Basic (Synthesis Methodology):
The compound can be synthesized via multicomponent reactions (MCRs) such as the Groebke-Blackburn-Bienaymé (GBB) reaction , which combines 2-aminopyridine, aldehydes, and isocyanides under catalytic conditions . Microwave-assisted synthesis using montmorillonite as a catalyst in solvent-free conditions has also been reported for analogous imidazo[1,2-a]pyridines, reducing reaction times to 5–10 minutes at 140°C . For introducing the 2-thienyl moiety, Suzuki-Miyaura cross-coupling with thiophene boronic acid derivatives and palladium catalysts is effective .
How can the crystal structure and intermolecular interactions of this compound be analyzed?
Basic (Structural Characterization):
Single-crystal X-ray diffraction is the gold standard for resolving 3D molecular geometry. For example, analogous imidazo[1,2-a]pyridines show dihedral angles of 26.69°–31.35° between aromatic rings, influencing π-π stacking . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, van der Waals forces), with fingerprint plots revealing dominant C–H···O/N contacts (contributing ~20–25% of surface contacts) .
What biological targets are associated with imidazo[1,2-a]pyridin-3-amine derivatives, and how is selectivity achieved?
Advanced (Biological Activity):
These derivatives are explored as COX-2 inhibitors with selectivity indices up to 508.6, achieved by introducing substituents at the C-8 position (e.g., methyl or sulfonyl groups) to sterically hinder COX-1 binding . In cancer research, analogues like 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) show anti-inflammatory activity in ovarian cancer cell lines via NF-κB pathway modulation .
How do substituents on the imidazo[1,2-a]pyridine core influence bioactivity and physicochemical properties?
Advanced (Structure-Activity Relationship):
- C-5 Methyl Group : Enhances metabolic stability by reducing oxidative degradation .
- 2-Thienyl Moiety : Improves π-stacking with hydrophobic enzyme pockets (e.g., COX-2) and enables further functionalization via halogenation or cross-coupling .
- N-(2-Methoxyphenyl) Group : Increases solubility and modulates electron density, affecting binding affinity .
How can researchers resolve contradictions in biological data for structurally similar compounds?
Advanced (Data Contradiction Analysis):
Contradictions often arise from substituent positioning and assay conditions . For example:
- A methyl group at C-8 enhances COX-2 selectivity, but halogen atoms (F/Cl) may reduce potency due to unfavorable electrostatic interactions .
- Discrepancies in IC50 values between studies may stem from variations in cell lines (e.g., MCF-7 vs. HeLa) or assay protocols (e.g., fluorescence vs. luminescence readouts) .
What are the methodological challenges in scaling up synthesis for in vivo studies?
Advanced (Process Optimization):
- Catalyst Efficiency : Montmorillonite-catalyzed reactions require precise microwave conditions to avoid byproducts .
- Purification : Brominated derivatives (e.g., 6,8-dibromo analogues) may require column chromatography with gradient elution (hexane:EtOAc 7:3 to 1:1) to isolate pure products .
- Isocyanide Stability : Use of tert-butyl isocyanide in GBB reactions improves yield but requires anhydrous conditions .
What strategies optimize selectivity for therapeutic targets like HIV-1 reverse transcriptase or COX-2?
Advanced (Selectivity Engineering):
- Hydrogen-Bonding Pharmacophores : Introducing cyclohexyl or acetamide groups enhances H-bonding with key residues (e.g., COX-2’s Val523) .
- Steric Hindrance : Bulky substituents at C-2 (e.g., 4-(methylsulfonyl)phenyl) block access to COX-1’s smaller active site .
- Isotopic Labeling : Fluorine-18 or carbon-11 tags enable PET imaging to validate target engagement in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
